4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Description
Properties
IUPAC Name |
4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTIXWPLQVGINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322263 | |
| Record name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327091-15-6 | |
| Record name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Homophthalic Anhydride-Based Cyclization
A foundational approach involves reacting substituted homophthalic anhydrides with primary amines. For example, homophthalic anhydride derivatives bearing pre-installed methyl groups undergo cyclization with 4-methylbenzylamine in acetic acid to yield the tetrahydroisoquinoline intermediate. Subsequent oxidation with potassium permanganate or catalytic hydrogenation introduces the dione functionality.
Key reaction conditions :
-
Solvent: Acetic acid or dimethylformamide (DMF)
-
Temperature: 120–140°C
-
Time: 12–24 hours
Stepwise Functionalization of the Isoquinoline Core
Introduction of the 4,4-Dimethyl Groups
The dimethyl substituents at the 4-position are introduced via alkylation of a pre-formed tetrahydroisoquinoline intermediate. Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) selectively alkylates the nitrogen atom adjacent to the ketone groups. Industrial protocols often employ phase-transfer catalysts to enhance reaction efficiency.
Example protocol :
-
Dissolve tetrahydroisoquinoline-1,3-dione (1.0 equiv) in DMF.
-
Add methyl iodide (2.2 equiv) and tetrabutylammonium bromide (0.1 equiv).
-
Heat at 80°C for 8 hours.
-
Quench with water and extract with ethyl acetate.
Installation of the 2-(4-Methylphenyl) Substituent
The para-methylphenyl group is introduced through a Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A palladium-catalyzed coupling between a brominated isoquinoline intermediate and 4-methylphenylboronic acid achieves high regioselectivity.
Optimized coupling conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C |
| Time | 12 hours |
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A patented route employs a one-pot cyclization-alkylation sequence using continuous flow reactors to improve yield and reproducibility:
-
Cyclization : Homophthalic anhydride + 4-methylbenzylamine → tetrahydroisoquinoline (85% yield).
-
Oxidation : H₂O₂/NaWO₄ → isoquinoline-1,3-dione (90% yield).
-
Dimethylation : Methyl iodide/K₂CO₃ → 4,4-dimethyl derivative (88% yield).
Critical process parameters :
-
Residence time in flow reactor: 30 minutes
-
Temperature gradient: 50°C → 120°C
-
Catalyst loading: 0.5 mol% Pd(OAc)₂
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione:
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water mixtures (3:1), yielding prismatic crystals with >99% purity. Key characterization data:
Chemical Reactions Analysis
Nucleophilic Additions at the Dione Moieties
The 1,3-dione system exhibits electrophilic character at the carbonyl carbons, enabling nucleophilic attack. Common reactions include:
The steric bulk of the 4,4-dimethyl group influences regioselectivity, favoring reactions at the less hindered C1 carbonyl .
Electrophilic Aromatic Substitution (EAS)
The isoquinoline core and para-methylphenyl substituent participate in EAS reactions. Key examples:
Nitration
-
Reagent : HNO₃/H₂SO₄ mixture
-
Position : Meta to the electron-withdrawing dione on the isoquinoline ring; para to the methyl group on the phenyl ring .
-
Yield : Moderate (50–70%) due to competing side reactions at multiple reactive sites .
Halogenation
-
Reagent : Cl₂ or Br₂ with FeCl₃ catalyst
-
Outcome : Preferential substitution on the para-methylphenyl ring at the ortho/para positions relative to the methyl group .
Cycloaddition and Ring-Opening Reactions
The electron-deficient dione system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct Structure |
|---|---|---|
| 1,3-Butadiene | Heat (80–100°C) | Bicyclic adduct with retained stereochemistry |
| Anthracene | Lewis acid catalysis (AlCl₃) | Fused polycyclic product |
These reactions proceed via a concerted mechanism, with the dione acting as the dienophile .
Functionalization via Cross-Coupling
The compound’s aromatic rings enable palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling :
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis :
-
Basic Conditions :
Spectroscopic Signatures of Reactivity
Key IR and NMR shifts correlate with reaction progress:
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has demonstrated that isoquinoline derivatives, including 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that isoquinoline derivatives can effectively target various cancer cell lines, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | A549 (Lung) | 15.5 | Induction of apoptosis |
| Compound X | MCF-7 (Breast) | 12.3 | Inhibition of proliferation |
| Compound Y | HeLa (Cervical) | 10.7 | Cell cycle arrest |
Tyrosyl DNA Phosphodiesterase 2 Inhibition
The compound has also been studied as a selective inhibitor of Tyrosyl DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair processes. The structure-activity relationship (SAR) studies revealed that modifications at the C-4 position of the isoquinoline core significantly influence its inhibitory potency against TDP2 .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of isoquinoline derivatives indicate potential applications in treating neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its utility in conditions such as Alzheimer's disease.
Modulation of Cereblon Activity
The compound has been identified as a modulator of cereblon (CRBN), a protein that plays a crucial role in protein degradation pathways associated with various diseases, including cancer . This modulation can lead to enhanced degradation of specific oncogenic proteins, providing a therapeutic avenue for cancer treatment.
Synthesis and Industrial Applications
The synthesis of 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione typically involves multi-step organic reactions which can be optimized for industrial production. Catalytic hydrogenation and selective oxidation are common methods employed to enhance yield and purity during synthesis . This makes the compound not only relevant in research but also in pharmaceutical manufacturing.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione exhibited a potent inhibitory effect on cell growth with an IC50 value comparable to established chemotherapeutics .
Case Study 2: TDP2 Inhibition Mechanism
A detailed SAR analysis highlighted how specific structural modifications could enhance TDP2 inhibition potency. The study concluded that compounds with olefinic C-4 substituents demonstrated significant activity against TDP2, paving the way for further exploration into isoquinoline derivatives as potential therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism by which 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparisons
Core Structure and Substituent Variations
- 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione: Features methyl groups (4,4-dimethyl) and a 4-methylphenyl substituent (2-position).
- This compound showed antimalarial activity via binding to adenylosuccinate synthetase .
- Difluoromethylated Derivatives (e.g., 4-(2,2-difluoroethyl)-2,4,6-trimethylisoquinoline-1,3-dione): Fluorine atoms improve bioavailability and metabolic resistance. These compounds exhibit anti-tumor and HIV-1 integrase inhibitory activities .
- 2-Aminobenzo[de]isoquinoline-1,3-diones (): An amino group at position 2 confers antiviral activity against HSV-1 and HSV-2, with EC₅₀ values as low as 16.2 μg/mL .
Key Structural Differences
| Compound | Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| Target Compound | 4,4-dimethyl, 2-(4-methylphenyl) | Electron-donating (methyl) | Moderate bulk (aromatic ring) |
| 6,7-Dinitro-triazole derivative | 6,7-nitro, 2-triazole | Electron-withdrawing (nitro) | High bulk (triazole) |
| Difluoromethylated Derivatives | CF₂H or CF₃ groups | Polar, electron-withdrawing | Variable |
| 2-Amino Derivatives | NH₂ group | Electron-donating, basic | Low bulk |
Pharmacokinetic and Drug-Likeness Profiles
- Lipinski’s Rule Compliance: The 6,7-dinitro-triazole derivative complies with Lipinski’s criteria (molecular weight = 355.04 Da, logP = 3.1), suggesting oral bioavailability .
- Metabolic Stability : Fluorinated derivatives () exhibit prolonged half-lives due to C-F bond stability, whereas the target compound’s methyl groups may be oxidized to carboxylic acids, requiring structural optimization .
Biological Activity
4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione is a synthetic compound belonging to the isoquinoline family, known for its diverse biological activities. This compound features a unique structure that includes a tetrahydroisoquinoline core, with a dimethyl group at the 4,4-position and a para-methylphenyl substituent at the 2-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 279.339 g/mol .
Pharmacological Properties
Research indicates that 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione exhibits significant biological activity across various pharmacological domains:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates notable antibacterial and antifungal properties. For instance, it has shown efficacy against strains such as Staphylococcus aureus and Candida albicans, with inhibition zones ranging from 10 to 12 mm .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it can inhibit cell proliferation effectively, with IC values indicating potent antiproliferative activity against multiple tumor cell lines .
- Mechanism of Action : The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets. Interaction studies are crucial for understanding the mechanisms underlying its therapeutic potential .
Structure-Activity Relationship (SAR)
The structural features of 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione play a significant role in its biological activity. Comparative analysis with similar compounds has highlighted how variations in substituents can influence reactivity and potency:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Methoxy-benzyl)-isoquinoline-1,3-dione | CHNO | Contains a methoxy group instead of methyl |
| 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione | CHNO | Lacks the para-methylphenyl substituent |
| 6-Iodoisoquinoline-1,3-dione | CHNO | Halogenated derivative with different reactivity |
The unique combination of substituents in 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione contributes to its distinctive properties and potential applications in medicinal chemistry .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Activity : A study reported that derivatives of isoquinoline compounds showed significant anticancer activity against various cell lines. The most potent derivatives exhibited IC values as low as 2.25 µM against NCI-H929 cells .
- Antimicrobial Efficacy : In another research effort, the compound was tested against common pathogens. Results indicated that it surpassed the efficacy of standard antibiotics like ampicillin in inhibiting Candida albicans growth .
- Inhibition Studies : The compound's ability to inhibit specific enzymes related to cancer progression has been documented. For instance, selective inhibition of tyrosyl DNA phosphodiesterase (TDP2) was observed in some isoquinoline derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound likely involves palladium-catalyzed cross-coupling reactions, as analogous isoquinoline derivatives are synthesized via Suzuki-Miyaura coupling using aryl boronic acids and halogenated precursors . To optimize reaction conditions, employ factorial experimental design (e.g., varying temperature, catalyst loading, and solvent polarity) to minimize trial-and-error approaches. Statistical methods like Design of Experiments (DoE) can systematically identify critical variables and interactions, reducing experimental runs while maximizing data quality . Quantum chemical calculations (e.g., DFT) combined with ICReDD’s feedback loop—where experimental data refine computational models—can further accelerate optimization .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and methyl group configurations, comparing chemical shifts with analogous compounds (e.g., 4-Amino-2-(4-chlorophenyl)quinoline derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
For purity, combine HPLC with UV-Vis detection and differential scanning calorimetry (DSC) to detect impurities or polymorphs. Chemical software (e.g., Gaussian, ADF) can simulate spectra for cross-validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data, such as discrepancies between theoretical and observed reaction yields?
- Methodological Answer : Adopt a comparative framework to analyze discrepancies:
- Theoretical Validation : Re-examine computational models (e.g., reaction barriers calculated via DFT) for oversights in solvent effects or transition-state approximations .
- Experimental Replication : Use fractional factorial designs to isolate variables (e.g., trace moisture, oxygen sensitivity) that may affect reproducibility .
- Data Triangulation : Cross-reference with analogous systems (e.g., 4-Amino-2,3-bis(4-methoxyphenyl)quinoline synthesis) to identify systematic errors .
- Methodological Frameworks : Apply iterative feedback loops (computational → experimental → computational) to refine hypotheses and eliminate bias .
Q. What advanced reactor designs are suitable for scaling up the synthesis of this compound while maintaining reaction efficiency?
- Methodological Answer : Consider:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic or oxygen-sensitive reactions. Use membrane separation technologies (e.g., RDF2050104) to isolate intermediates .
- Microreactors : Ideal for Pd-catalyzed reactions requiring precise temperature control and short residence times.
- Process Simulation : Employ Aspen Plus or COMSOL to model reactor dynamics (e.g., residence time distribution, mixing efficiency) and optimize scale-up parameters .
Q. How can computational tools address challenges in predicting the compound’s reactivity or environmental fate?
- Methodological Answer :
- Reactivity Prediction : Use molecular docking (AutoDock) or cheminformatics (RDKit) to simulate interactions with biological targets or catalysts. Validate with kinetic studies (e.g., stopped-flow spectroscopy) .
- Environmental Fate Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation pathways or atmospheric persistence, integrating parameters from analogous pollutants (e.g., polycyclic aromatic hydrocarbons) .
Data Management and Security
Q. What protocols ensure data integrity and security in studies involving sensitive chemical data?
- Methodological Answer :
- Encryption : Use AES-256 encryption for raw spectral data and computational outputs .
- Access Controls : Implement role-based permissions (e.g., LabArchives, Chemotion ELN) to restrict data modification.
- Blockchain Auditing : Deploy decentralized ledgers to timestamp experimental workflows and prevent tampering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
